Product packaging for 3,5-Dibromo-2,4,6-trifluoropyridine(Cat. No.:CAS No. 41404-68-6)

3,5-Dibromo-2,4,6-trifluoropyridine

Cat. No.: B3031507
CAS No.: 41404-68-6
M. Wt: 290.86 g/mol
InChI Key: AEZGFAXIDZYKCA-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trifluoropyridine is a versatile halogenated pyridine derivative of high interest in medicinal chemistry and materials science. This compound features bromine and fluorine atoms at strategic positions on the pyridine ring, making it a valuable scaffold for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The distinct electronic properties imparted by the fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of resulting compounds, driving research in developing new pharmaceuticals and agrochemicals. It is also employed in the synthesis of ligands and organic materials. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the compound in a sealed container under inert conditions at 2-8°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5Br2F3N B3031507 3,5-Dibromo-2,4,6-trifluoropyridine CAS No. 41404-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,4,6-trifluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Br2F3N/c6-1-3(8)2(7)5(10)11-4(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGFAXIDZYKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Br)F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381227
Record name 3,5-dibromo-2,4,6-trifluoropyridine
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Molecular Weight

290.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41404-68-6
Record name 3,5-Dibromo-2,4,6-trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41404-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Patterns and Reaction Mechanisms of 3,5 Dibromo 2,4,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are the cornerstone of 3,5-dibromo-2,4,6-trifluoropyridine chemistry. In this mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a halide leaving group restores the ring's aromaticity and yields the substituted product. The presence of three highly electronegative fluorine atoms and two bromine atoms significantly activates the pyridine (B92270) ring for this type of transformation.

The arrangement of substituents on the this compound ring dictates a predictable and highly regioselective pattern of nucleophilic attack. The interplay of electronic activation, steric hindrance, and leaving group ability directs incoming nucleophiles to specific positions.

In polyhalogenated pyridines, nucleophilic attack preferentially occurs at the positions para and ortho to the ring nitrogen atom due to the strong resonance and inductive stabilization of the anionic intermediate at these sites. For this compound, the reactive centers are the fluorine-bearing carbons at the C-2, C-4, and C-6 positions.

Drawing parallels from the well-studied reactivity of pentafluoropyridine (B1199360), the C-4 position (para to the nitrogen) is the most activated site and is typically the first to undergo substitution. nih.govacs.org This is followed by the electronically equivalent C-2 and C-6 positions (ortho to the nitrogen). The bromine atoms at the C-3 and C-5 positions are generally not displaced in standard SNAr reactions, as these meta positions are less electronically activated.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
PositionSubstituentRelative ReactivityPrimary Influencing Factors
C-4FluorineHighestStrong activation (inductive & resonance) by para-nitrogen.
C-2 / C-6FluorineIntermediateStrong activation (inductive & resonance) by ortho-nitrogen; moderate steric hindrance from adjacent bromine.
C-3 / C-5BromineLowestMeta-position relative to nitrogen; electronically disfavored for attack.

The reactivity of this compound is a direct result of the electronic properties of its halogen substituents.

The regioselectivity of SNAr reactions on this compound is governed by a balance between electronic activation and steric hindrance. nih.govresearchgate.net

Electronic Factors: As discussed, electronic effects overwhelmingly favor nucleophilic attack at the C-4 position, followed by the C-2 and C-6 positions. The ring nitrogen acts as a powerful electron sink, stabilizing the negative charge of the Meisenheimer intermediate most effectively when the attack occurs at these locations.

Steric Factors: The bromine atoms at C-3 and C-5 create steric congestion around the adjacent C-2, C-4, and C-6 positions. This steric hindrance is more pronounced at the C-2 and C-6 positions, each being flanked by a bromine atom. The C-4 position is flanked by bromine on one side and fluorine on the other, making it comparatively more accessible. This steric differentiation further enhances the intrinsic electronic preference for substitution at the C-4 position. Increased steric bulk in the attacking nucleophile would be expected to further amplify the preference for attack at the less hindered C-4 site. researchgate.net

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism, characterized by the formation of a Meisenheimer complex. huji.ac.ilmdpi.com

Step 1 (Addition): A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms (preferentially C-4), breaking the aromaticity of the ring and forming a tetrahedral, sp³-hybridized carbon center. This creates a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electron-withdrawing substituents, particularly the ring nitrogen. The stability of this complex is the critical factor determining the reaction rate. mdpi.com

Step 2 (Elimination): The aromaticity is restored in a rapid subsequent step where the leaving group (fluoride, F⁻) is expelled from the tetrahedral intermediate, yielding the final substituted product.

While the two-step mechanism involving a discrete Meisenheimer intermediate is widely accepted, some recent studies on electron-poor arenes suggest that certain SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state. However, for highly activated systems like polyhalogenated pyridines, the formation of a stabilized Meisenheimer intermediate is the generally accepted pathway.

While the intrinsic properties of the substrate establish a strong regiochemical preference, external reaction conditions can be modulated to influence the outcome of SNAr reactions. In the context of this compound, factors such as temperature, solvent, and the use of specific additives can play a significant role.

For instance, in reactions with pentafluoropyridine, mild conditions typically result in monosubstitution exclusively at the C-4 position. More forcing conditions, such as higher temperatures or the use of stronger bases, can promote subsequent substitutions at the less reactive C-2 and C-6 positions after the C-4 site has been functionalized. nih.gov

While specific data on the use of polymeric additives to control regioselectivity in this system is limited, the use of phase-transfer catalysts (PTCs) is a well-established strategy in SNAr chemistry. Additives such as quaternary ammonium (B1175870) salts or crown ethers can enhance the reactivity of anionic nucleophiles in non-polar organic solvents. mdpi.com These catalysts form lipophilic ion pairs with the nucleophile, facilitating its transfer into the organic phase where the pyridine substrate is dissolved. This can lead to cleaner reactions and higher yields, although its direct impact on altering the inherent C-4 vs. C-2/C-6 regioselectivity would depend on the specific nucleophile and catalyst system. For example, the use of 18-crown-6 (B118740) is common in reactions involving potassium salts to sequester the K⁺ ion and enhance the nucleophilicity of the corresponding anion. mdpi.com

Comparative Analysis of Leaving Group Aptitudes for Fluorine and Bromine in SNAr Processes

In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group significantly influences the reaction rate. Contrary to what is observed in aliphatic SN2 reactions, fluorine is often a better leaving group than bromine in SNAr processes. masterorganicchemistry.com This phenomenon, known as the "element effect," is attributed to the two-step addition-elimination mechanism of SNAr reactions. nih.govnih.gov

The general leaving group order in activated aryl substrates for SNAr reactions is F > NO2 > Cl ≈ Br > I. nih.govnih.govresearchgate.net This order highlights the dominance of the inductive effect of the leaving group on the reaction rate. stackexchange.com For instance, in one studied reaction, fluorine as a leaving group was found to be 3300 times faster than iodine. masterorganicchemistry.com

Factors that can influence this general trend include:

Solvation effects: Protic solvents can strongly solvate fluoride (B91410) ions, potentially increasing their leaving group tendency. stackexchange.com

Negative hyperconjugation: The superior negative hyperconjugative ability of fluorine compared to other halogens can provide additional stabilization to the transition state, further enhancing its reactivity. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, including this compound. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a widely used method for the synthesis of biaryl compounds and other coupled products. mdpi.comtcichemicals.com

Site-Selective Coupling at Bromine Centers of the Pyridine Ring

In polyhalogenated pyridines, the site of cross-coupling can often be controlled due to the different reactivities of the halogen substituents. Generally, in Suzuki-Miyaura reactions, the reactivity of halogens follows the order I > Br > Cl > F. tcichemicals.com This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium catalyst. nih.gov

For a molecule like this compound, the C-Br bonds are significantly more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine-substituted positions (C3 and C5) while leaving the fluorine atoms intact. The positions α to the nitrogen (C2 and C6) are generally favored for oxidative addition in dihalopyridines. nih.gov However, in the case of this compound, the substitution occurs at the C3 and C5 positions.

Chemo-Selective Coupling Strategies Involving Different Halogen Substituents

Chemoselectivity in cross-coupling reactions of polyhalogenated pyridines is crucial for the synthesis of complex, multi-substituted derivatives. researchgate.net By carefully selecting the reaction conditions, including the catalyst, ligands, base, and solvent, it is possible to achieve selective coupling at one type of halogen over another.

In the case of molecules containing both bromine and fluorine substituents, such as this compound, the Suzuki-Miyaura reaction can be directed to occur exclusively at the C-Br bonds. Research on similar polyhalogenated pyridines, like 3,5-dichloro-2,4,6-trifluoropyridine (B155018), has demonstrated that Suzuki-Miyaura reactions can selectively produce 5-aryl-3-chloro-2,4,6-trifluoropyridines and 3,5-diaryl-2,4,6-trifluoropyridines. researchgate.net This indicates a clear preference for reaction at the less electronegative halogen positions under standard Suzuki-Miyaura conditions.

Development and Evaluation of Catalyst Systems and Ligand Effects in Suzuki-Miyaura Reactions

The choice of catalyst and ligand is critical in controlling the activity and selectivity of Suzuki-Miyaura reactions. organic-chemistry.org The development of highly active and selective catalyst systems has been a major focus of research.

Catalyst Systems:

Palladium Precatalysts: A variety of palladium precatalysts are used, often in combination with phosphine (B1218219) ligands. nih.govnih.gov Novel catalyst systems, such as those based on palladium complexes with specific phosphine ligands, have been developed to improve the efficiency of coupling challenging substrates. nih.gov

Ligandless and Heterogeneous Catalysts: While homogeneous catalysts are common, efforts have been made to develop heterogeneous and recyclable catalyst systems, such as supported palladium nanoparticles, to offer greener alternatives. mdpi.com

Ligand Effects:

Steric and Electronic Properties: The steric and electronic properties of the phosphine ligands play a crucial role in the catalytic cycle. organic-chemistry.orgnih.gov Sterically hindered and electron-rich ligands can enhance the rates of oxidative addition and reductive elimination, leading to more efficient catalysis. nih.govresearchgate.net

Site-Selectivity: Ligands can also influence the site-selectivity of the reaction. nih.govrsc.org In some cases, different ligands can lead to coupling at different positions on the pyridine ring. For example, in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine, the use of dppf as a ligand resulted in substitution at the C3 position, while Qphos favored substitution at the C5 position. nih.gov

The table below summarizes some catalyst systems and their applications in Suzuki-Miyaura cross-coupling reactions of halogenated pyridines.

Catalyst SystemSubstrate TypeKey Features
Pd(OAc)2 / PPh3Aryl bromides and iodidesStandard, widely used system. nih.gov
Pd(PPh3)4Polyhalogenated furansEffective for exhaustive arylations. scispace.com
PdCl2(dppf)Ferrocenyl boronates with dibromopyridazinoneUsed in polar solvents like DMF/H2O. mdpi.com
[(t-Bu)2P(OH)]2PdCl2 (POPd) / SPhosDNA-linked aryl chloridesNovel system for challenging substrates. nih.gov
G-COOH-Pd (Graphene-based)Fluorinated aryl bromidesHeterogeneous, recyclable catalyst. mdpi.com
Ad2PⁿBu / LiOᵗBuPolychlorinated pyridinesEnables exhaustive alkylation. nih.gov

Other Relevant Cross-Coupling Methodologies (e.g., Sonogashira, Kumada Coupling) for Fluorinated Pyridines

Besides the Suzuki-Miyaura reaction, other cross-coupling methods are valuable for the functionalization of fluorinated pyridines.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. rsc.org This reaction is a powerful method for the synthesis of alkynyl-substituted pyridines.

Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that Sonogashira coupling can be used to chemoselectively introduce alkynyl groups, leading to mono-, di-, tri-, and tetraalkynylated pyridines. nih.gov Similarly, this methodology can be applied to this compound to selectively functionalize the C-Br positions with alkynyl groups. The reaction of 5- and 6-bromo-3-fluoro-2-cyanopyridines with terminal alkynes using Sonogashira coupling has been successfully demonstrated. soton.ac.uk

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. It is effective for the formation of C-C bonds with aryl and vinyl halides. The site-selectivity of Kumada coupling on dihalogenated heteroarenes can be influenced by the catalyst system. nih.gov For instance, in the case of 2,4-dibromopyridine, the choice of palladium catalyst and ligand ratio can switch the selectivity between the C2 and C4 positions. nih.gov

The table below provides a comparative overview of these cross-coupling reactions.

ReactionOrganometallic ReagentElectrophileKey Features
Suzuki-Miyaura Organoboron compoundsAryl/vinyl halides, triflatesHigh functional group tolerance, mild conditions. tcichemicals.com
Sonogashira Terminal alkynesAryl/vinyl halidesSynthesis of alkynyl derivatives, often requires a copper co-catalyst. rsc.orgsoton.ac.uk
Kumada Grignard reagents (Organomagnesium)Aryl/vinyl halidesHighly reactive organometallic reagent, can be less tolerant of functional groups. nih.gov

Mechanistic Insights into Palladium-Catalyzed C-C and C-N Bond Formation in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and it is anticipated that this compound would be a versatile substrate in these transformations. The presence of both bromine and fluorine atoms on the pyridine ring offers differential reactivity, with the C-Br bonds being significantly more reactive towards palladium catalysts than the C-F bonds. This allows for selective functionalization at the 3- and 5-positions.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds), involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

StepDescription
Oxidative Addition A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. The C-Br bond is cleaved in this step.
Transmetalation The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the palladium(0) catalyst.

In the context of this compound, the higher reactivity of the C-Br bonds would allow for selective cross-coupling at these positions, leaving the C-F bonds intact for potential further modification. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen is expected to enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Organometallic Reactions Involving this compound

Formation and Reactivity Profiles of Lithiated and Magnesated Pyridine Derivatives

The generation of organometallic reagents from polyhalogenated pyridines is a common strategy for their functionalization. In the case of this compound, metal-halogen exchange is the most probable route to form lithiated or magnesated derivatives. Due to the higher reactivity of bromine compared to fluorine in such exchanges, treatment with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures would likely lead to the selective replacement of one of the bromine atoms with a metal.

The position of metallation would be influenced by the electronic effects of the substituents. The fluorine atoms are strongly electron-withdrawing, which can direct the metallation to an adjacent position. Research on the closely related compound, 2,4,6-tribromo-3,5-difluoropyridine (B1586626), has shown that it readily undergoes lithium-halogen exchange at the 4-position to form 4-lithio-2,6-dibromo-3,5-difluoropyridine researchgate.net. By analogy, it is plausible that this compound could undergo metallation at the 4-position if a suitable precursor were used, or at one of the bromine-bearing carbons.

Electrophilic Quenching Reactions for Diverse Functionalization

Once formed, the lithiated or magnesated derivatives of this compound would be potent nucleophiles, capable of reacting with a wide array of electrophiles. This provides a versatile method for introducing various functional groups onto the pyridine ring.

Potential Electrophilic Quenching Reactions:

ElectrophileFunctional Group Introduced
Aldehydes/KetonesHydroxyalkyl
Carbon dioxideCarboxylic acid
Alkyl halidesAlkyl
DisulfidesThioether
N,N-Dimethylformamide (DMF)Formyl

The reaction of the metallated pyridine with these electrophiles would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the site of metallation, yielding a diverse range of functionalized polyhalogenated pyridines.

Other Significant Reaction Pathways and Transformations

Oxidation and Reduction Chemistry of Polyhalogenated Pyridines

The oxidation and reduction chemistry of polyhalogenated pyridines, including this compound, is influenced by the electron-deficient nature of the ring. The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as peroxy acids. This transformation can alter the reactivity of the ring, making it more susceptible to certain nucleophilic substitution reactions.

Reduction of the pyridine ring is generally difficult due to its aromaticity. However, under forcing conditions with strong reducing agents, partial or complete hydrogenation of the ring may be achievable. More commonly, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or treatment with metals like zinc or tin in the presence of an acid. The relative ease of reduction of the C-Br versus C-F bonds would likely favor the removal of bromine.

Cyclization and Annulation Reactions for Formation of Fused Heterocyclic Systems

Functionalized derivatives of this compound can serve as valuable precursors for the synthesis of fused heterocyclic systems. For instance, if a nucleophilic group and a leaving group are introduced in adjacent positions, intramolecular cyclization can lead to the formation of a new ring fused to the pyridine core.

Annulation reactions, which involve the formation of a new ring in a single step from two or more components, could also be envisioned. For example, a di-functionalized derivative of this compound could react with a suitable partner to construct a new carbocyclic or heterocyclic ring. The specific nature of these reactions would depend on the functional groups present on the pyridine ring and the reaction conditions employed.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 2,4,6 Trifluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of fluorinated pyridine (B92270) compounds in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, offers a multi-faceted approach to understanding the intricate electronic and structural features of these molecules.

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides fundamental information for the structural verification and assignment of chemical shifts in 3,5-dibromo-2,4,6-trifluoropyridine and its derivatives.

¹H NMR Spectroscopy: In derivatives of 3,5-dibromopyridine (B18299), the proton signals are influenced by the electronic effects of the bromine and fluorine substituents. For instance, in 3,5-dibromopyridine itself, the proton at the C2 position appears at approximately 8.61 ppm, while the proton at C4 is observed around 8.15 ppm. chemicalbook.com The introduction of fluorine atoms, as in this compound, would further shift these resonances, and the remaining protons on any non-fluorinated substituent would show characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a direct probe into the carbon framework of the pyridine ring. For 3,5-dibromopyridine, characteristic signals are observed for the different carbon environments. chemicalbook.com In this compound, the carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants, which are diagnostic for their assignment. The chemical shifts are also significantly influenced by the strong electron-withdrawing nature of the fluorine and bromine atoms. For example, in 2,4,6-triarylpyridines, the carbon atoms of the pyridine ring show distinct chemical shifts, which are further modulated by the nature of the aryl substituents. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated pyridines. The chemical shifts of the fluorine nuclei are highly sensitive to their position on the pyridine ring and the nature of other substituents. For instance, in 2,4,6-trifluoropyridine, distinct signals are observed for the fluorine atoms at the C2/C6 and C4 positions. chemicalbook.com In this compound, the ¹⁹F NMR spectrum would be expected to show resonances for the fluorine atoms at the C2, C4, and C6 positions, with their chemical shifts and coupling patterns providing crucial information for structural confirmation. For example, in a related compound, 2-(4-fluorophenyl)pyridine, the fluorine signal appears at -113.16 ppm. rsc.org

A representative, though not exhaustive, compilation of typical chemical shift ranges for related pyridine derivatives is presented below.

NucleusFunctional GroupChemical Shift (ppm)
¹H Pyridine-H (ortho to N)~8.5 - 8.7
Pyridine-H (meta to N)~7.2 - 8.0
Pyridine-H (para to N)~7.6 - 7.8
¹³C Pyridine-C (ortho to N)~150 - 160
Pyridine-C (meta to N)~120 - 140
Pyridine-C (para to N)~135 - 150
C-FHighly variable with large J-coupling
¹⁹F Aryl-F~(-110) - (-120)

Note: The chemical shifts are approximate and can vary significantly based on the solvent and the specific substitution pattern of the pyridine ring.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted pyridines and for determining their three-dimensional structure and stereochemistry. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals scalar (J-coupling) correlations between protons, typically over two or three bonds. sdsu.edu In derivatives of this compound with non-halogen substituents, COSY can be used to trace the connectivity of proton networks within those substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. This is a powerful tool for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between nuclei that are in close proximity, regardless of whether they are connected through bonds. libretexts.org This is particularly valuable for determining the relative stereochemistry of substituents and the preferred conformation of the molecule in solution. For instance, NOESY can be used to establish the spatial relationship between substituents on the pyridine ring and adjacent groups. researchgate.net

The spectra of polyhalogenated pyridines can be complicated by complex coupling patterns arising from multiple J-couplings between ¹H, ¹³C, and ¹⁹F nuclei. Advanced NMR techniques are employed to disentangle these complex spin systems. numberanalytics.com For instance, selective 1D ¹⁹F experiments or more sophisticated 2D experiments like ¹H-¹⁹F HSQC can be utilized to resolve overlapping signals and extract precise coupling constants. The analysis of these coupling constants provides detailed information about the electronic structure and conformation of the molecule. researchgate.net

Single-Crystal X-ray Diffraction (XRD)

X-ray diffraction studies on crystals of this compound and its derivatives would yield detailed structural parameters. A study on 2,4,6-triazido-3,5-dibromopyridine revealed the molecular and crystal structure of this high-energy compound. journal-vniispk.ru Similarly, the crystal structures of other halogenated pyridines, such as para-substituted halotetrafluoropyridines, have been determined, providing insights into their molecular geometries. nih.gov These studies allow for a precise determination of the planarity of the pyridine ring and the orientation of the substituents.

Below is a hypothetical table of crystallographic data for a derivative of this compound, illustrating the type of information obtained from a single-crystal XRD experiment.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.5211(2)
b (Å) 10.2467(3)
c (Å) 9.1436(3)
β (°) 94.1771(11)
Volume (ų) 609.35(3)
Z 4
R-factor (%) 2.60

Note: This data is for a related compound, 2-(chloromethyl)pyridine, and serves as an example of the parameters determined. researchgate.net

The arrangement of molecules in a crystal is dictated by a variety of intermolecular forces. In the case of this compound and its derivatives, halogen bonding and hydrogen bonding are expected to play significant roles.

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). In the crystal structures of bromo- and iodo-substituted tetrafluoropyridines, halogen bonding is a key structure-determining motif. nih.govresearchgate.net For this compound, the bromine atoms can participate in halogen bonds with the nitrogen atom of an adjacent pyridine ring or other Lewis basic sites. researchgate.net The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl). mdpi.com Studies on co-crystals of halotetrafluoropyridines with pyridine have demonstrated the formation of N···X (X = Cl, Br, I) halogen bonds. nih.gov

Hydrogen Bonding: If the derivatives of this compound contain hydrogen bond donors (e.g., -OH, -NH₂) or acceptors, hydrogen bonding will be a significant factor in the crystal packing. nih.gov Even in the absence of classical hydrogen bonds, weaker C-H···F and C-H···N interactions can influence the crystal structure. researchgate.net The interplay between hydrogen and halogen bonding can lead to complex and predictable supramolecular architectures. mdpi.comnih.gov The analysis of crystal packing reveals how these interactions guide the self-assembly of molecules into one-, two-, or three-dimensional networks. nih.govrsc.org

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Halogen Bond C-BrN (pyridine)< 3.37 (sum of vdW radii)Directs molecular assembly
C-BrFVariableCan influence packing
Hydrogen Bond O-H / N-HN (pyridine)~2.7 - 3.0Strong directional interaction
C-HF~2.9 - 3.2Weak, but collectively important
π-π Stacking Pyridine RingPyridine Ring~3.4 - 3.8Contributes to packing density

Note: The distances are approximate and depend on the specific chemical environment.

Crystallographic Insights into Conformational Preferences and Molecular Packing Motifs

Specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature. However, insights into its likely solid-state structure can be inferred from the crystallographic analysis of other halogenated aromatic and heterocyclic compounds. The conformation of the pyridine ring itself is planar. The primary determinants of its crystal packing would be the intermolecular interactions dictated by the five halogen substituents.

Key interactions expected to govern the molecular packing motifs include:

Halogen Bonding: The bromine atoms on the pyridine ring are capable of forming significant halogen bonds (Br···N or Br···F), which are highly directional, non-covalent interactions. These interactions would likely play a crucial role in the formation of supramolecular assemblies, such as chains or sheet-like structures. For instance, studies on other brominated triazoles have shown the presence of halogen–halogen bonded motifs that direct the crystal packing. researchgate.net

π–π Stacking: The electron-deficient nature of the perhalogenated pyridine ring, caused by the electron-withdrawing effects of the fluorine and bromine atoms, could facilitate π–π stacking interactions between adjacent rings. These interactions would likely involve an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

In the absence of a direct crystal structure, computational modeling based on Density Functional Theory (DFT) would be a valuable tool to predict the most stable conformers and simulate the packing motifs, providing theoretical insight into the solid-state architecture of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

While a specific FT-IR spectrum for this compound is not detailed in the available search results, a robust analysis can be performed by referencing the closely related compound, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) . nih.gov The substitution of chlorine with bromine is expected to shift the vibrational frequencies associated with the carbon-halogen bonds to lower wavenumbers due to the increased mass of bromine.

The FT-IR spectrum is interpreted through normal coordinate analysis (NCA) and DFT calculations, which allows for the precise assignment of vibrational modes. nih.gov For the analogous 3,5-dichloro-2,4,6-trifluoropyridine, the solid-phase mid-FTIR spectrum was recorded between 4000 and 400 cm⁻¹. nih.gov Key vibrational bands are assigned to specific modes of the pyridine ring and its substituents.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for the Analogous 3,5-Dichloro-2,4,6-trifluoropyridine (Data inferred from studies on 3,5-dichloro-2,4,6-trifluoropyridine) nih.gov

Wavenumber (cm⁻¹)AssignmentDescription of Vibrational Mode
~1630ν(C=C), ν(C=N)Pyridine ring stretching modes
~1450ν(C=C), ν(C=N)Pyridine ring stretching modes
~1250ν(C-F)C-F stretching vibrations
~1000Ring BreathingSymmetric stretching of the entire pyridine ring
~850ν(C-Cl)C-Cl stretching vibrations
~500-700Ring DeformationsIn-plane and out-of-plane ring bending
< 400δ(C-Cl), δ(C-F)Bending modes of carbon-halogen bonds

For This compound , the C-Br stretching vibrations (ν(C-Br)) would be expected to appear at a significantly lower frequency than the C-Cl stretch, typically in the 600-750 cm⁻¹ range. The other ring and C-F vibrational modes would likely experience minor shifts due to the change in electronic environment and mass.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Molecular Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations and non-polar bonds.

Analysis of the analogous 3,5-dichloro-2,4,6-trifluoropyridine utilized FT-Raman spectroscopy in the 3500-100 cm⁻¹ range to complement the IR data. nih.gov The spectra were interpreted with the aid of DFT calculations to provide a full vibrational assignment. nih.gov

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for the Analogous 3,5-Dichloro-2,4,6-trifluoropyridine (Data inferred from studies on 3,5-dichloro-2,4,6-trifluoropyridine) nih.gov

Wavenumber (cm⁻¹)AssignmentDescription of Vibrational Mode
~1630ν(C=C), ν(C=N)Pyridine ring stretching modes (often weaker than in IR)
~1000Ring BreathingSymmetric ring breathing mode (typically very strong in Raman)
~850ν(C-Cl)Symmetric C-Cl stretching vibration
~400-600Ring DeformationsSkeletal deformation modes of the ring
< 400δ(C-Cl), δ(C-F)Halogen-carbon bond deformation modes

In the FT-Raman spectrum of This compound , the symmetric ring breathing mode is expected to be a very prominent feature. The symmetric C-Br stretching vibration would be a key diagnostic peak, appearing at a lower wavenumber than its C-Cl counterpart. The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile essential for the structural elucidation of the molecule. nih.gov

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns under ionization. For this compound (C₅Br₂F₃N), the exact molecular weight can be calculated.

The molecular weight of this compound is 290.86 g/mol . A key feature in its mass spectrum would be the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). A molecule containing two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic cluster in the molecular ion region with an intensity ratio of approximately 1:2:1.

While a specific mass spectrum for this compound was not found, the fragmentation pathways can be predicted based on the principles observed for other halogenated pyridines and pyrimidines. nist.govsapub.org

Predicted Fragmentation Pathways:

Loss of a Bromine Atom: The initial fragmentation would likely involve the cleavage of a C-Br bond, which is weaker than the C-F bonds, to lose a bromine radical (·Br). This would result in a significant fragment ion [M - Br]⁺.

Loss of a Fluorine Atom: Subsequent or alternative fragmentation could involve the loss of a fluorine atom (·F) from the molecular ion or other fragments.

Ring Fission: Following the initial loss of halogen atoms, the heterocyclic ring can undergo fragmentation. A common pathway for pyridine derivatives is the loss of hydrogen cyanide (HCN) or its halogenated analogs. In this case, the loss of a cyanogen (B1215507) fluoride (B91410) (FCN) or cyanogen bromide (BrCN) molecule is plausible, leading to smaller charged fragments.

The mass spectrum for the related compound 3,5-dichloro-2,4,6-trifluoropyridine (molecular weight: 201.961 g/mol ) shows a molecular ion peak corresponding to its mass, confirming its elemental composition. nist.gov Similar confirmation would be expected for the dibromo-analog, with the isotopic pattern serving as a definitive indicator of the presence of two bromine atoms.

Synthetic Utility and Applications of 3,5 Dibromo 2,4,6 Trifluoropyridine in Advanced Chemical Synthesis

As a Key Building Block for Complex Heterocyclic Systems

The strategic placement of halogen atoms on the pyridine (B92270) core of 3,5-dibromo-2,4,6-trifluoropyridine enables its use in the synthesis of a diverse array of intricate heterocyclic structures. The differential reactivity of the bromine and fluorine atoms allows for controlled, stepwise functionalization, providing access to molecules with a high degree of structural complexity.

Synthesis of Highly Functionalized Pyridine Derivatives

The reactivity of this compound facilitates the introduction of various functional groups onto the pyridine scaffold. Nucleophilic aromatic substitution reactions can be employed to replace the fluorine atoms with a range of nucleophiles, while the bromine atoms can participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for the synthesis of a wide variety of highly substituted pyridine derivatives that are not easily accessible through other synthetic routes. nih.govgoogleapis.com For instance, pentafluoropyridine (B1199360) can react with nucleophiles like malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) to yield 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in good yields. nih.gov

Construction of Ring-Fused Systems (e.g., Pyridopyrazines, Quinoline (B57606) Analogues)

This compound is a valuable precursor for the synthesis of more complex, ring-fused heterocyclic systems. These larger structures are often of significant interest in medicinal chemistry and materials science. The pyridine core can be annulated through a series of reactions to construct fused rings, leading to the formation of pyridopyrazines, quinoline analogues, and other related polycyclic aromatic systems. organic-chemistry.orgnih.gov For example, various substituted quinoline derivatives can be synthesized through methods like iron-catalyzed cross-coupling reactions, nickel-catalyzed dehydrogenation and condensation, and aerobic oxidative aromatization. organic-chemistry.org Similarly, a variety of pyrimido[4,5-b]quinoline derivatives have been synthesized through different strategies, highlighting the versatility of this building block approach. nih.gov

Access to Macrocyclic Compounds via Strategic Functionalization

The strategic functionalization of this compound can also provide a pathway to macrocyclic compounds. nih.govclockss.org By carefully choosing the reaction sequence and the nature of the appended functional groups, it is possible to facilitate intramolecular cyclization reactions, leading to the formation of large, ring-containing structures. This approach has been utilized to create novel macrocycles with potential applications in areas such as host-guest chemistry and as therapeutic agents. nih.gov Macrocyclization is an established strategy for modulating properties like potency and selectivity in drug design. nih.gov

Precursor in Specialized Chemical Entity Development

The unique electronic properties and substitution pattern of this compound make it a valuable precursor for the development of specialized chemical entities, particularly within the pharmaceutical industry. The presence of fluorine atoms can significantly influence the metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

Intermediate for Fluorinated Pharmaceutical Scaffolds

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance their properties. This compound serves as a key intermediate for the synthesis of fluorinated pharmaceutical scaffolds. nih.govnih.gov Its pyridine core can be elaborated into more complex structures that form the basis of new therapeutic agents. The fluorine atoms can be retained in the final molecule to impart desirable characteristics or can be selectively replaced during the synthetic sequence. A pyridazinone series of compounds, for example, was optimized by adding a cyanoazauracil substituent to improve potency and selectivity, leading to a promising drug candidate. nih.gov

The development of novel molecular scaffolds is a crucial aspect of modern drug discovery. nih.govnih.gov this compound provides a versatile starting point for the design and synthesis of new scaffolds for medicinal chemistry. nih.govnih.gov By systematically exploring the reactions of this building block, chemists can generate libraries of diverse compounds for biological screening. This approach can lead to the identification of new lead compounds with unique modes of action and improved therapeutic profiles. For instance, a 2,3,4-substituted pyridine derivative has been identified as a potential tripeptidomimetic scaffold. nih.gov

Strategies for Enabling Low Molecular Weight, Polyfunctional Heterocyclic Derivatives

The strategic use of polyhalogenated pyridines, such as this compound, is a key approach for creating diverse, low molecular weight, polyfunctional heterocyclic derivatives. The differential reactivity of the halogen substituents on the pyridine ring allows for selective and sequential reactions, providing a pathway to complex molecular architectures from a single starting material.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven to be highly effective in this context. For instance, the reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with various aromatic boronic acids can be controlled to achieve selective substitution. researchgate.net Depending on the reaction conditions, either the bromine atoms at the positions ortho to the ring nitrogen are displaced to yield 4-bromo-3,5-difluoro-2,6-diarylpyridines, or a more extensive reaction can lead to triaryl systems. researchgate.net This demonstrates the capacity to introduce multiple, different functional groups onto the pyridine core.

Similarly, the strategic manipulation of other polyhalogenated pyridines highlights the broader applicability of this approach. For example, 3,5-dibromo-2,6-dichloropyridine (B8238365) can undergo chemoselective Suzuki-Miyaura reactions. rsc.org This allows for the stepwise introduction of different aryl groups at specific positions, ultimately leading to tetraarylpyridines. The process involves initial coupling at the more reactive bromine positions, followed by a second coupling at the chlorine positions under different catalytic conditions. rsc.org

The following table summarizes the selective functionalization of polyhalogenated pyridines:

Starting MaterialReagents and ConditionsProduct(s)Reference
2,4,6-Tribromo-3,5-difluoropyridineAromatic boronic acids, Pd catalyst4-Bromo-3,5-difluoro-2,6-diarylpyridines or Triaryl systems researchgate.net
3,5-Dibromo-2,6-dichloropyridine1. Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄, Toluene, 100°C2,6-Dichloro-3,5-diphenylpyridine rsc.org
2. Arylboronic acid, Pd(dba)₂, nBuPAd₂, K₃PO₄, Toluene, 100°CTetraarylpyridines rsc.org

This strategic, stepwise functionalization of polyhalogenated pyridines provides a powerful tool for generating a library of polyfunctional heterocyclic compounds with tailored properties for various applications.

Building Block for Agrochemical Development and Derivatives

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides and pesticides. The presence of halogen atoms and other functional groups on the pyridine ring can significantly influence the biological activity of the final product.

While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the broader class of polyhalogenated and trifluoromethyl-substituted pyridines are well-established building blocks in this industry. For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is a known intermediate in the production of herbicides. google.comgoogle.com Its synthesis from pentachloropyridine (B147404) and potassium fluoride (B91410) has been optimized to achieve high yields. google.comgoogle.com

The trifluoromethyl group, in particular, is a key moiety in many active agrochemical ingredients due to its contribution to biological efficacy. nih.gov For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a vital intermediate for several crop protection products. nih.gov Similarly, compounds like 2,5-dibromo-3-(trifluoromethyl)pyridine (B1401421) are valued for their role in producing pyridine derivatives with insecticidal and herbicidal properties.

The synthetic utility of related compounds underscores the potential of this compound as a scaffold. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) is recognized as an important intermediate in the synthesis of herbicides and pesticides. chemimpex.com The bromine atoms on these types of molecules provide reactive sites for further chemical transformations, allowing for the introduction of various pharmacophores that enhance biological activity. chemimpex.com

The following table provides examples of related halogenated pyridines used in agrochemical synthesis:

CompoundApplication/SignificanceReference
3,5-Dichloro-2,4,6-trifluoropyridineIntermediate for herbicides google.comgoogle.com
2,3-Dichloro-5-(trifluoromethyl)pyridineIntermediate for crop protection products nih.gov
2,5-Dibromo-3-(trifluoromethyl)pyridineBuilding block for insecticides and herbicides
3,5-Dibromo-2,4,6-trimethylpyridineIntermediate in the synthesis of herbicides and pesticides chemimpex.com

The established role of similar polyhalogenated and fluorinated pyridines in agrochemical development suggests that this compound holds significant potential as a versatile building block for the creation of new and effective crop protection agents.

Applications in Advanced Material Science (e.g., Fluoropolymers, Dyes)

The unique electronic properties conferred by the fluorine and bromine atoms make this compound and related polyhalogenated pyridines valuable components in the field of material science. These compounds can serve as monomers or building blocks for the synthesis of specialty polymers and functional dyes.

The high degree of fluorination in molecules like this compound can be exploited in the creation of fluoropolymers. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. While specific examples of polymers derived directly from this compound are not widely reported, the general principle of using polyfluorinated aromatic compounds as monomers is well-established. The bromine atoms on the ring provide reactive handles for polymerization reactions, such as cross-coupling reactions, which can lead to the formation of highly stable, cross-linked polymer networks.

In the realm of dyes and pigments, the electronic nature of the substituted pyridine ring can be tuned to achieve desired photophysical properties. The strong electron-withdrawing character of the fluorine atoms and the pyridine nitrogen, combined with the potential for introducing electron-donating groups at the bromine positions, allows for the design of molecules with specific absorption and emission characteristics. This makes them potential candidates for applications in areas such as organic light-emitting diodes (OLEDs) and specialized coatings.

While the direct application of this compound in material science is an area of ongoing research, the use of a related compound, 3,5-dibromo-2,4,6-trimethylpyridine, in creating specialized polymers and resins with superior thermal and chemical resistance has been noted. chemimpex.com This highlights the potential of such polyhalogenated pyridines to contribute to the development of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-2,4,6-trifluoropyridine, and how can reaction conditions be optimized?

  • Methodology:

  • Nucleophilic Halogenation: Adapt protocols for halogenated pyridines, replacing chlorine precursors with bromine sources. For example, bromination of pentafluoropyridine using bromine gas or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–50°C) in anhydrous solvents like DMF or THF .
  • Catalytic Fluorination: Use metal catalysts (e.g., Pd or Cu) to introduce fluorine atoms while preserving bromine substituents. Optimize stoichiometry to avoid over-halogenation .
  • Purification: Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, monitored by TLC or HPLC .

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques:

  • NMR Spectroscopy: Analyze 19F^{19}\text{F} NMR to confirm fluorine positions (δ ~-60 to -120 ppm for aromatic F) and 1H^{1}\text{H}/13C^{13}\text{C} NMR for bromine-induced deshielding effects .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Br]+^+ fragments) and isotopic patterns for bromine .
  • X-ray Crystallography: Resolve crystal structures to confirm regiochemistry, leveraging heavy-atom effects from bromine for improved diffraction .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridines like this compound?

  • Approach:

  • Comparative Kinetic Studies: Measure reaction rates under varying conditions (temperature, solvent polarity) to identify dominant pathways (e.g., SNAr vs. radical mechanisms) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian or ORCA) to predict activation energies for bromine-fluorine substitution vs. ring-opening reactions .
  • Controlled Replication: Reproduce conflicting studies with standardized reagents and inert atmospheres to isolate variables (e.g., trace moisture or oxygen) .

Q. How can this compound serve as a precursor for fluorinated polymers with tailored electronic properties?

  • Applications in Material Science:

  • Polymer Backbone Functionalization: Incorporate the compound into co-polymers via Suzuki-Miyaura coupling, leveraging bromine as a reactive site for cross-linking. Fluorine enhances thermal stability and dielectric properties .
  • Electron-Deficient Monomers: Design conjugated polymers for organic electronics (e.g., OFETs), where bromine facilitates post-polymerization modifications (e.g., Stille coupling) .
  • Stability Testing: Evaluate polymer degradation under UV/thermal stress via TGA and DSC, comparing brominated vs. chlorinated analogs .

Q. What role does this compound play in medicinal chemistry probe design?

  • Biological Applications:

  • Fluorinated Ligand Synthesis: Attach the compound to pharmacophores (e.g., via Click chemistry) to study target binding using 19F^{19}\text{F} MRI or fluorescence quenching .
  • Metabolic Stability Assays: Compare bromine’s steric effects vs. chlorine in cytochrome P450 inhibition studies, using LC-MS to track metabolite profiles .

Data Contradiction and Validation

Q. How to address discrepancies in reported boiling points or solubility of halogenated pyridines?

  • Resolution Steps:

  • Reproducibility Checks: Validate purity via elemental analysis and GC-MS before physical measurements .
  • Solvent Screening: Test solubility in fluorinated solvents (e.g., HFIP) vs. traditional polar aprotic solvents (DMF, DMSO) to assess polarity effects .
  • Collaborative Studies: Cross-reference data with independent labs using identical batches and calibration standards .

Safety and Handling Protocols

Q. What are the critical safety considerations for handling this compound?

  • Guidelines:

  • Ventilation: Use fume hoods to avoid inhalation of volatile bromine/fluorine byproducts .
  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., nitrile) and safety goggles due to potential skin/eye irritation .
  • Waste Disposal: Neutralize halogenated waste with aqueous NaHSO3_3 before disposal to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.